molecular formula C19H26N2O4 B2503851 Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate CAS No. 1823246-78-1

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

Cat. No.: B2503851
CAS No.: 1823246-78-1
M. Wt: 346.427
InChI Key: ADBVOZQWEZYFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Functionalized Pyridines : The synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone involves reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and other compounds in the presence of catalytic amounts of piperidine, leading to various fused systems and bis[pyridinones] (R. Mekheimer, N. Mohamed, K. Sadek, 1997).

Palladium-catalyzed CH Functionalization : The compound is involved in the synthesis of oxindoles via palladium-catalyzed CH functionalization, utilizing methodologies developed by Buchwald and Hartwig. This process is significant for medicinal chemistry synthesis, including the production of serine palmitoyl transferase enzyme inhibitors (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Biological Applications and Reactions

Mixed Ligand Tricarbonyl Complexes : The compound is part of studies involving mixed ligand fac-tricarbonyl complexes of technetium and rhenium, showing potential in labeling bioactive molecules. This [2 + 1] approach allows for the modification of physico-chemical properties of conjugates, useful in developing radiopharmaceuticals (S. Mundwiler, M. Kündig, K. Ortner, R. Alberto, 2004).

Antimicrobial Activity : Monoterpene derivatives, including a pyrrolidine derivative of carvotacetone, were synthesized and evaluated for their anti-microbial and anti-fungal properties. Compound 4 showed activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus, highlighting the potential of these structures in developing new antimycobacterial agents (Veronica M. Masila, A. Ndakala, J. Midiwo, R. Byamukama, R. W. Kamau, M. Kumarihamy, I. Muhammad, 2020).

Chemical Reactions and Properties

Azirine Ring Expansion : The compound is part of a strategy for synthesizing trifluoromethyl-substituted aminopyrroles, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block. This approach involves azirine ring expansion, leading to various pyrrolidine derivatives with potential applications in chemical synthesis (A. Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).

Antimicrobial Derivatives Synthesis : The synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions shows significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains. This research indicates the potential of these compounds in antimicrobial drug development (Yahya Nural, Muge Gemili, M. Ulger, H. Sarı, Laurens M De Coen, E. Şahin, 2018).

Properties

IUPAC Name

methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBVOZQWEZYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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